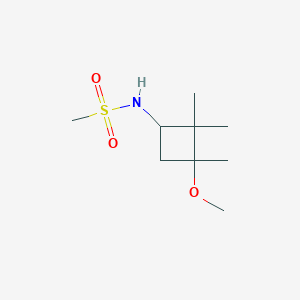
N-(2-chloro-3-methylphenyl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-3-methylphenyl)oxane-4-carboxamide is a synthetic compound that belongs to the class of oxanilides. It has been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests.
Mecanismo De Acción
N-(2-chloro-3-methylphenyl)oxane-4-carboxamide works by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the accumulation of toxic intermediates, resulting in the death of the target organism.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in mammals, with no significant adverse effects observed in laboratory animals. However, it may cause skin and eye irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-3-methylphenyl)oxane-4-carboxamide in laboratory experiments is its ability to selectively target PPO, making it a useful tool for studying the role of this enzyme in various biological processes. However, its use may be limited by its potential toxicity to laboratory personnel and the need for proper safety precautions.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-3-methylphenyl)oxane-4-carboxamide. One area of interest is the development of more potent and selective PPO inhibitors for use as herbicides and insecticides. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of cancer, as well as its potential effects on non-target organisms in the environment.
Métodos De Síntesis
N-(2-chloro-3-methylphenyl)oxane-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-3-methylphenylamine with ethyl oxalyl chloride, followed by the addition of sodium methoxide and acetic anhydride. The resulting product is then purified through recrystallization to obtain this compound in a solid form.
Aplicaciones Científicas De Investigación
N-(2-chloro-3-methylphenyl)oxane-4-carboxamide has been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.
Propiedades
IUPAC Name |
N-(2-chloro-3-methylphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-3-2-4-11(12(9)14)15-13(16)10-5-7-17-8-6-10/h2-4,10H,5-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEHSGFOVKTYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)

![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)




![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7585895.png)




